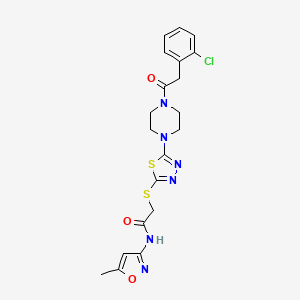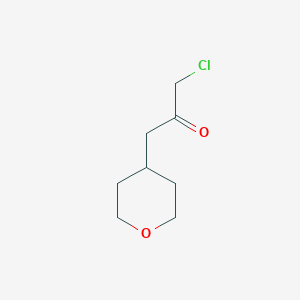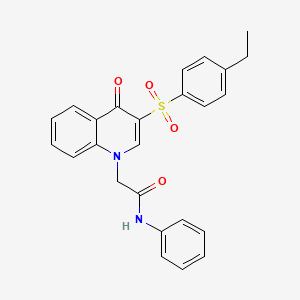
Methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2247102-79-8 . It has a molecular weight of 253.18 . The IUPAC name for this compound is methyl 3- (azetidin-3-yl)propiolate 2,2,2-trifluoroacetate .
Physical and Chemical Properties This compound is a powder at room temperature . The storage temperature for this compound is 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Synthesis and Potential as Ligands
- Synthesis and Receptor Ligand Potential : One study detailed the synthesis of a novel ligand for nicotinic receptors, achieved through coupling [11C]iodomethane with a specific azetidine-1-carboxylate derivative, followed by deprotection using trifluoroacetic acid (TFA). This process highlights the compound's potential application in receptor ligand studies, particularly for imaging and diagnostic purposes in medicine (Karimi & Långström, 2002).
Chemical Transformations and Synthesis
- Formation of Quinolones and Related Compounds : Research has shown the ability of trifluoroacetic acid to catalyze the rearrangement of 1-arylazetidin-2-ones, leading to the formation of dihydroquinolones through acyl migration and N–CO fission. This demonstrates the chemical's utility in synthesizing complex molecules with potential applications in drug development and organic chemistry (Kano, Ebata, & Shibuya, 1980).
Applications in Organic Synthesis
- Transition-Metal-Free Couplings : A study highlighted a transition-metal-free, three-component coupling process involving aziridines, arynes, and water, promoted by trifluoroacetic acid. This method produces N-aryl β-amino alcohol derivatives, showcasing the application of the compound in creating medicinally significant molecules (Roy, Baviskar, & Biju, 2015).
Advanced Materials and Polymers
- Self-curable Polyurethane Dispersion : An azetidine-containing compound was synthesized and introduced into a polyurethane (PU) prepolymer, resulting in a self-curable aqueous-based PU dispersion. This material's curing reaction forms a polymeric network structure, indicating its potential use in coatings, adhesives, and sealants (Wang, Chen, Yeh, & Chen, 2006).
Antibacterial Agents
- Synthesis and Antibacterial Properties : The synthesis and antibacterial evaluation of azetidinone derivatives have been explored, showing promise against certain bacterial strains. This suggests the potential use of these compounds in developing new antibacterial drugs (Chopde, Meshram, & Pagadala, 2012).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.C2HF3O2/c1-10-7(9)3-2-6-4-8-5-6;3-2(4,5)1(6)7/h6,8H,4-5H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROASRVAFIJYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1CNC1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate](/img/structure/B2757587.png)


![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2757595.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2757599.png)
![3-[2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2757600.png)
![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone](/img/structure/B2757601.png)


![N-[4-bromo-2-(3-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B2757604.png)
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2757605.png)
